molecular formula C13H18N6O2 B11515342 Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--

Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--

Cat. No.: B11515342
M. Wt: 290.32 g/mol
InChI Key: ZIMRHSRCYATIGE-CXUHLZMHSA-N
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Description

Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino–: is a complex organic compound that features a guanidine group attached to a benzylidene moiety, which is further substituted with a nitro group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For the specific compound , a sequential one-pot approach can be employed. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine derivative under mild conditions .

Industrial Production Methods: Industrial production of guanidine derivatives often relies on scalable and efficient synthetic routes. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, facilitating the large-scale synthesis of guanidine compounds .

Chemical Reactions Analysis

Types of Reactions: Guanidine derivatives undergo various chemical reactions, including:

    Oxidation: Guanidines can be oxidized to form corresponding ureas or other oxidized products.

    Reduction: Nitro groups in the compound can be reduced to amines under suitable conditions.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of urea derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of guanidine derivatives involves their ability to form strong hydrogen bonds and interact with biological targets. The guanidine group is highly basic and can form stable complexes with various biomolecules. This interaction can inhibit enzyme activity or block receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(5-Nitro-2-pyridinyl)guanidine
  • N-(5-Nitropyridin-2-yl)guanidine
  • 2-(5-Nitropyridin-2-yl)guanidine

Comparison: Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino-- is unique due to the presence of the piperidine ring and the benzylidene moiety, which confer distinct chemical and biological properties. Compared to other guanidine derivatives, this compound may exhibit enhanced stability and specificity in its interactions with biological targets .

Properties

Molecular Formula

C13H18N6O2

Molecular Weight

290.32 g/mol

IUPAC Name

2-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]guanidine

InChI

InChI=1S/C13H18N6O2/c14-13(15)17-16-9-10-8-11(19(20)21)4-5-12(10)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7H2,(H4,14,15,17)/b16-9+

InChI Key

ZIMRHSRCYATIGE-CXUHLZMHSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N=C(N)N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NN=C(N)N

Origin of Product

United States

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